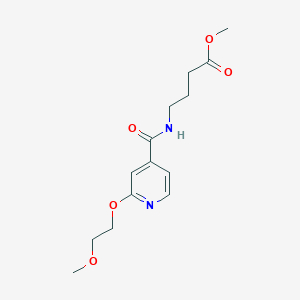

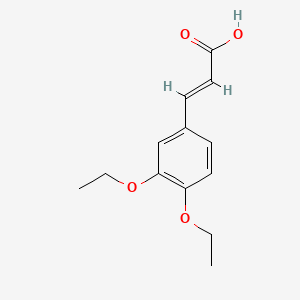

![molecular formula C9H14N2 B2380039 Ethyl[(6-methylpyridin-2-yl)methyl]amine CAS No. 499769-44-7](/img/structure/B2380039.png)

Ethyl[(6-methylpyridin-2-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a chemical compound with the CAS Number: 499769-44-7 . It has a molecular weight of 150.22 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of ethyl 6-carbamimidoylnicotinate hydrochloride, a related compound, through a reaction involving sodium metal and ethyl 6-cyanonicotinate .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study has reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This process converted different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 150.22 . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with primary amines including ethyl[(6-methylpyridin-2-yl)methyl]amine, leading to the formation of diverse pyridin-based compounds. These reactions are important in the synthesis of complex organic molecules (Nadzhafova, 2002).

- The compound is useful in reductive aminations of ketones and aldehydes, demonstrating its versatility in chemical synthesis (Burkhardt & Coleridge, 2008).

Molecular Structure Analysis

- The molecular structure of compounds synthesized from reactions involving this compound has been studied. These studies contribute to our understanding of molecular conformations and intermolecular interactions (Yao et al., 2010).

Bioactive Compounds Synthesis

- This compound is used in synthesizing various bioactive compounds, including ureido sugars and pyrazole derivatives. These compounds have potential applications in pharmaceuticals and biological research (Piekarska-Bartoszewicz & Tcmeriusz, 1993; Titi et al., 2020) (Titi et al., 2020).

Radioimaging and Diagnostic Agents

- In the field of diagnostic imaging, derivatives of this compound have been explored for their potential as radioimaging agents. This application highlights its importance in medical diagnostics (Gopalakrishna et al., 1988).

Ultrasound-mediated Chemical Synthesis

- The compound has been utilized in ultrasound-mediated chemical synthesis, providing an environmentally friendly and efficient methodology for producing various organic compounds (Wang et al., 2011).

Catalyst and Polymerization Studies

- This compound derivatives have been used in catalyst and polymerization studies, showcasing their role in advanced material synthesis and industrial applications (Döring & Kempe, 2009; Noor et al., 2006; Hafeez et al., 2011; Noor et al., 2015) (Noor et al., 2006) (Hafeez et al., 2011) (Noor et al., 2015).

Antitumor Agents Development

- Compounds related to this compound have been synthesized for their potential use as antitumor agents. This indicates its significance in the development of new cancer therapies (Temple & Rener, 1992).

Quaternary Ammonium Salts Synthesis

- This compound has played a role in the synthesis of new classes of quaternary ammonium salts, which are important in various chemical and industrial processes (Pellowska-Januszek et al., 2004).

Enantioselective Catalysis

- It has been used in enantioselective catalysis, particularly in the conjugate addition of ketones to nitroalkenes. This application demonstrates its utility in producing chiral compounds for pharmaceuticals (Huang & Jacobsen, 2006).

Wirkmechanismus

Target of Action

Ethyl[(6-methylpyridin-2-yl)methyl]amine is a complex molecule that may interact with multiple targets. Some related compounds have been found to interact with Nitric oxide synthase, an enzyme involved in the production of nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

For instance, in the case of Nitric oxide synthase, the interaction could potentially influence the production of nitric oxide .

Biochemical Pathways

Related compounds have been shown to influence the nitric oxide pathway . Nitric oxide is a key signaling molecule that participates in various biochemical pathways, including vasodilation, immune response, and neurotransmission .

Result of Action

If the compound does indeed influence nitric oxide production, it could potentially affect a wide range of physiological processes, given the broad role of nitric oxide in the body .

Eigenschaften

IUPAC Name |

N-[(6-methylpyridin-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-10-7-9-6-4-5-8(2)11-9/h4-6,10H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDHFFGNRGXMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

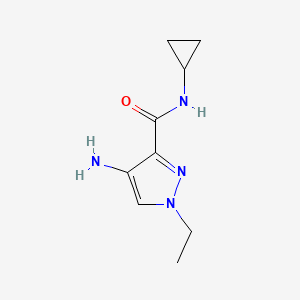

![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)

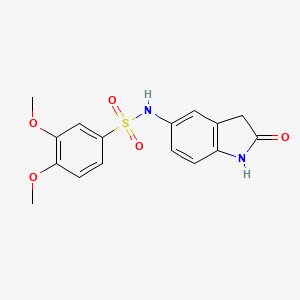

![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)

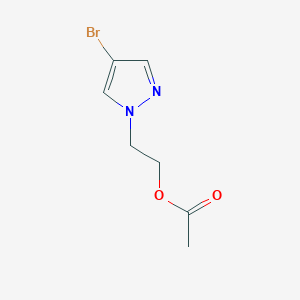

![5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2379969.png)

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2379970.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2379972.png)

![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)